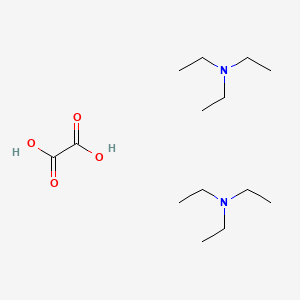

N,N-diethylethanamine;oxalic acid

Description

General Context of Organic Amine Salts of Dicarboxylic Acids

Organic amine salts of dicarboxylic acids are a class of compounds formed through the neutralization reaction between an organic amine and a dicarboxylic acid. google.com These salts are integral to various chemical processes and are often used as intermediates in the synthesis of more complex molecules, such as polyamides. google.com The formation of these salts can be achieved by directly mixing the amine and the dicarboxylic acid, sometimes in a kneader or in solution. google.comgoogle.com

The properties of these salts, including their solubility and melting points, are influenced by the nature of both the amine and the dicarboxylic acid. The interaction typically involves proton transfer from the acidic carboxyl groups (-COOH) to the basic amino group, creating an ammonium (B1175870) cation and a carboxylate anion. In the case of dicarboxylic acids, this can lead to the formation of salts with varying stoichiometries.

These salts have found utility in various applications. For instance, they are used in the preparation of amides through dehydration and can be instrumental in the separation of isomeric acids. libretexts.orggoogle.com The direct synthesis of diamides from dicarboxylic acids and amines can also be achieved, often with the help of catalysts to overcome the basicity of the amine and the water produced during the reaction. acs.org

Research Significance of Triethylammonium (B8662869) Oxalate (B1200264) and Related Amine-Oxalate Systems

Triethylammonium oxalate, the salt formed from triethylamine (B128534) and oxalic acid, and its related systems are of considerable interest in diverse areas of chemical research. ontosight.airesearchgate.net Triethylamine itself is a widely used organic base in synthesis, often employed to neutralize acidic byproducts, such as the hydrogen chloride formed in the preparation of esters and amides from acyl chlorides. wikipedia.org

The combination of triethylamine and oxalic acid has been utilized in specific synthetic applications. For example, a mixture of triethylamine and oxalic acid serves as a coprecipitating agent in the synthesis of high-temperature oxide superconductors. ntu.edu.tw This process allows for the controlled precipitation of metal oxalates from a solution of metal salts, leading to a uniform and fine powder of the desired superconducting material. ntu.edu.tw

Furthermore, triethylammonium salts are used in the synthesis of complex organic molecules. researchgate.netnih.gov The triethylammonium cation can act as a counterion for anionic intermediates, influencing the reaction pathway and product formation. The oxalate anion's ability to act as a bridging ligand also suggests potential applications in the synthesis of metal-organic frameworks (MOFs), which have uses in catalysis and gas storage. evitachem.com In the realm of catalysis, triethylamine and its salts, like triethylamine hydrochloride, have been shown to catalyze polymerization reactions, such as the melt polymerization of carbonate monomers. rsc.org

Historical and Contemporary Perspectives on Amine-Oxalate Interactions in Chemical Science

The interaction between amines and oxalic acid has long been a subject of study, primarily focusing on the hydrogen bonding and crystal structures of the resulting salts. Historically, the focus was on the synthesis and basic characterization of these compounds. Contemporary research, however, has delved deeper into the nuanced interactions and their implications in various fields, including atmospheric science and materials science. acs.orgrsc.org

Recent theoretical studies have investigated the hydrogen-bonded interactions between oxalic acid and various amines, including methylamine (B109427). rsc.org These studies have revealed that the clusters formed between oxalic acid and amines are remarkably stable, often featuring ring-like structures. rsc.org Such research is particularly relevant to atmospheric chemistry, where these interactions can contribute to the formation of new particles and secondary organic aerosols. acs.orgrsc.org It has been shown that oxalic acid binds more readily to methylamine than to ammonia (B1221849), which can promote atmospheric nucleation. rsc.org

The structural analysis of amine-oxalate salts through techniques like X-ray diffraction provides fundamental insights into their supramolecular chemistry. For example, the crystal structure of dimethylammonium hydrogen oxalate reveals a complex network of hydrogen bonds linking the dimethylammonium cations, hydrogenoxalate anions, and oxalic acid molecules. nih.gov These studies on related systems help in understanding the intricate hydrogen-bonding patterns that are also present in triethylammonium oxalate, governing its solid-state structure and properties.

Compound Properties

| Property | Value | Source |

| IUPAC Name | N,N-diethylethanamine;oxalic acid | nih.gov |

| Molecular Formula | C8H17NO4 | nih.gov |

| Molecular Weight | 191.22 g/mol | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Properties

IUPAC Name |

N,N-diethylethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H15N.C2H2O4/c2*1-4-7(5-2)6-3;3-1(4)2(5)6/h2*4-6H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWGYUFHGPCIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CCN(CC)CC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10766923 | |

| Record name | Oxalic acid--N,N-diethylethanamine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10766923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118428-47-0 | |

| Record name | Oxalic acid--N,N-diethylethanamine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10766923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Reaction Pathway Elucidation for Amine Oxalates

Methodologies for the Formation of Triethylammonium (B8662869) Oxalate (B1200264) and Analogous Compounds

The synthesis of amine oxalates, such as triethylammonium oxalate, can be achieved through various chemical strategies. These methods leverage fundamental principles of acid-base chemistry, precipitation, and reactivity of oxalic acid derivatives.

Direct Acid-Base Neutralization Approaches for Amine-Oxalic Acid Salts

The most straightforward method for preparing amine-oxalic acid salts is through a direct acid-base neutralization reaction. This involves the reaction of an amine, which acts as a Brønsted-Lowry base, with oxalic acid, a dicarboxylic acid. In the specific case of triethylammonium oxalate, triethylamine (B128534) (N,N-diethylethanamine) reacts with oxalic acid. nih.gov The nitrogen atom of the amine donates its lone pair of electrons to a proton from one of the carboxylic acid groups of oxalic acid, forming a triethylammonium cation and an oxalate or hydrogen oxalate anion.

The reaction is typically carried out in a suitable solvent. The choice of solvent can influence the reaction rate and the ease of product isolation. sciencemadness.org Often, the resulting salt has lower solubility in the reaction medium than the reactants, leading to its precipitation. The exothermicity of the reaction requires careful control of the temperature to ensure the formation of a stable product. sciencemadness.org

Coprecipitation Techniques for Multicomponent Metal-Oxalate-Amine Systems

Coprecipitation is a versatile technique used to synthesize multicomponent materials, including those containing metal ions, oxalate, and amine species. researchgate.netmdpi.com This method involves the simultaneous precipitation of multiple components from a solution to form a mixed crystalline or amorphous solid. In the context of metal-oxalate-amine systems, a solution containing a soluble metal salt, an amine, and a source of oxalate ions (such as oxalic acid or a soluble oxalate salt) is prepared. By carefully controlling parameters such as pH, temperature, and reactant concentrations, the desired multicomponent material can be precipitated. lew.ro

This technique is particularly useful for creating precursors for mixed metal oxides. For instance, various studies have explored the coprecipitation of metal oxalates to produce spinel ferrites. lew.ro While direct synthesis of triethylammonium oxalate via this method is less common, the principles are applicable for creating more complex materials where the amine oxalate is a component. The process relies on the low solubility of the target compound to drive the reaction towards product formation. mdpi.com

Selective Amine Separation Utilizing Oxalate Derivatives

The differential reactivity of primary, secondary, and tertiary amines with oxalic acid derivatives, particularly diethyl oxalate, forms the basis of the Hofmann method for amine separation. stackexchange.comechemi.com By treating a mixture of amines with diethyl oxalate, the primary amine is converted into a solid oxamide, the secondary amine into a liquid oxamic ester, and the tertiary amine remains unreacted. This allows for the separation of the three types of amines based on the different physical properties of the products.

More advanced methods for amine separation are continuously being developed. For instance, selective ammonium (B1175870) carbamate (B1207046) crystallization using carbon dioxide has been shown to be an efficient process for isolating primary amines from mixtures with secondary and tertiary amines. researchgate.net While not directly involving oxalate derivatives, these methods underscore the importance of selective chemical reactions in amine purification.

Reaction Kinetics and Mechanistic Studies in Amine-Oxalate Synthesis

Understanding the kinetics and mechanisms of amine-oxalate salt formation is crucial for optimizing reaction conditions and controlling product quality.

Influence of Stoichiometry and Solvent Environment on Salt Formation

The stoichiometry of the reactants plays a critical role in the formation of amine-oxalate salts. Oxalic acid is a dicarboxylic acid, meaning it can donate two protons. Therefore, the reaction with a monoamine like triethylamine can potentially form either a hydrogen oxalate salt (1:1 stoichiometry) or a normal oxalate salt (2:1 amine to acid stoichiometry). The final product often depends on the molar ratio of the reactants used.

Studies on the kinetics of reactions between amines and other compounds have shown that the electrophilicity of the medium can have a significant effect on the reaction rate, particularly in the protonation of intermediate complexes. researchgate.net Reaction progress kinetic analysis is a powerful tool for studying complex reactions and can be used to elucidate the mechanistic details of amine-oxalate salt formation. nih.gov

Competitive Reactions and Optimal Coprecipitation Conditions

The synthesis of amine oxalates, such as N,N-diethylethanamine;oxalic acid, is predicated on a straightforward acid-base reaction. However, the efficiency and purity of the resulting coprecipitation are highly dependent on controlling the reaction environment to favor the desired product over potential competitive reactions. The primary reaction involves the protonation of the tertiary amine, N,N-diethylethanamine (triethylamine), by the carboxylic acid groups of oxalic acid to form the triethylammonium oxalate salt.

The fundamental acid-base chemistry underpinning this synthesis is strong. Oxalic acid is a relatively strong dicarboxylic acid with two pKa values (pKa1 ≈ 1.2, pKa2 ≈ 4.2), while triethylamine is a moderately strong base (the pKa of its conjugate acid is ~10.7). msu.eduuwindsor.ca This significant difference in acidity and basicity drives the proton transfer reaction favorably towards salt formation.

Competitive Reactions

Despite the favorable primary reaction, several competitive pathways can influence the nature and purity of the final product.

Stoichiometric Variants: A primary competitive factor is the stoichiometry of the salt formed. Since oxalic acid is diprotic, it can react with N,N-diethylethanamine in different molar ratios. This can lead to the formation of either the mono-triethylammonium hydrogen oxalate (1:1) or the di-triethylammonium oxalate (2:1).

Triethylammonium Hydrogen Oxalate (1:1 Salt): Formation is favored when one equivalent of the amine reacts with one equivalent of oxalic acid.

Di-triethylammonium Oxalate (2:1 Salt): Formation requires two equivalents of the amine for every one equivalent of oxalic acid to neutralize both acidic protons.

The choice of stoichiometry is a critical parameter that must be controlled by the initial ratio of reactants. In many applications, the mono-oxalate salt is the target. sciencemadness.org

Influence of Water and Solvents: The presence of water is a significant factor that can hinder successful coprecipitation. Amine salts are often hygroscopic, and the presence of water in the reactants or solvents can lead to the formation of an oily, amorphous, or "gummy" product that is difficult to crystallize and purify. sciencemadness.org In some cases, hydrated crystals may form. sciencemadness.org The solvent itself can compete with the precipitation process; for instance, highly polar solvents may solvate the ionic salt to such an extent that it remains dissolved, preventing precipitation. researchgate.net

Thermal Decomposition and Side Reactions: While the initial salt formation is an exothermic neutralization reaction, applying excessive heat can lead to undesirable outcomes. For salts of primary and secondary amines, heating can cause dehydration to form amides. lumenlearning.comalmerja.com While this is not possible with the tertiary amine N,N-diethylethanamine due to the lack of a proton on the nitrogen, the potential for thermal decomposition of the reactants or products at elevated temperatures remains a consideration. lumenlearning.comlibretexts.org

Optimal Coprecipitation Conditions

Optimizing the coprecipitation of this compound involves careful selection of solvents, temperature, and reactant concentrations to maximize yield and purity.

Solvent System: The choice of solvent is paramount for achieving successful precipitation. The ideal solvent should readily dissolve the individual reactants (N,N-diethylethanamine and oxalic acid) but have low solubility for the resulting salt product.

Primary Solvents: Alcohols like isopropanol (B130326) (IPA) are often used as they can dissolve both the amine and oxalic acid to a sufficient degree. sciencemadness.orgsciencemadness.org

Antisolvents/Co-solvents: To induce or complete the precipitation, a non-polar co-solvent, often referred to as an antisolvent, is frequently added. Diethyl ether is commonly used for this purpose. sciencemadness.orgsciencemadness.org Adding a volume of ether to the reaction mixture after the initial salt formation in IPA significantly reduces the solubility of the ionic salt, forcing it out of solution as a precipitate.

The following table summarizes the influence of different solvent systems on the precipitation of amine oxalate salts, based on general principles.

Interactive Data Table: Influence of Solvent System on Triethylamine Oxalate Precipitation

| Solvent System | Expected Outcome for Salt | Rationale |

| Isopropanol (IPA) | Moderate solubility; precipitation may be incomplete. | Reactants are soluble, but the salt may retain some solubility. |

| IPA / Diethyl Ether | Optimal Precipitation ; voluminous white precipitate. sciencemadness.orgsciencemadness.org | Ether acts as an antisolvent, drastically lowering the polarity of the medium and the solubility of the ionic salt. |

| Water | Poor precipitation; formation of an "uncrystallizable oil". sciencemadness.org | High polarity of water solvates the ions, preventing crystal lattice formation. Risk of forming hydrates. |

| Dichloromethane (DCM) | Soluble; poor precipitation. | While reactants are soluble, many amine salts also have solubility in chlorinated solvents. |

| N,N-Dimethylformamide (DMF) | Soluble; no precipitation. researchgate.net | Highly polar aprotic solvent that effectively solvates and dissolves ammonium salts. |

Temperature Control: Temperature plays a crucial role in controlling both the reaction rate and the solubility of the product. The initial mixing of the amine and acid is often done at room temperature or below. To maximize the yield of the precipitate, the mixture is typically cooled in a freezer or ice bath after the reactants have been combined. sciencemadness.org This reduces the solubility of the salt in the mother liquor, leading to a more complete crystallization.

Stoichiometry and Addition Order: Precise control over the stoichiometry is essential for targeting the desired salt (e.g., 1:1 or 2:1). A common procedure involves dissolving the amine and the oxalic acid separately in the chosen solvent (e.g., anhydrous IPA) and then adding one solution to the other slowly with constant stirring. sciencemadness.org For the preparation of the mono-oxalate salt, a 1:1 molar ratio of anhydrous oxalic acid and N,N-diethylethanamine is used. sciencemadness.org

The following table outlines the effects of key reaction parameters on the formation of the desired this compound product.

Interactive Data Table: Effect of Reaction Parameters on Product Formation

| Parameter | Condition | Effect on Product | Rationale |

| Temperature | Cooled (e.g., 0 °C or below) | Increased Yield sciencemadness.org | Decreases the solubility of the amine oxalate salt in the solvent medium. |

| Elevated | Decreased Yield / Potential Decomposition | Increases solubility of the salt. Risk of undesired thermal reactions. | |

| Reactant Ratio | 1:1 (Amine:Acid) | Favors mono-oxalate salt formation. sciencemadness.org | Provides the correct stoichiometry for the triethylammonium hydrogen oxalate. |

| (Amine:Acid) | 2:1 (Amine:Acid) | Favors di-oxalate salt formation. | Provides the necessary two equivalents of base to neutralize the diprotic acid. |

| Presence of Water | Anhydrous Conditions | Clean, Crystalline Precipitate sciencemadness.org | Prevents the formation of oily, non-crystalline products and hydrates. |

| Trace Moisture | Oily or "gummy" product. sciencemadness.org | Water interferes with the crystallization process by solvating the ions. |

By carefully controlling these conditions—using anhydrous solvents, maintaining a low temperature, employing the correct stoichiometric ratio of reactants, and selecting an appropriate solvent/antisolvent system—it is possible to optimize the coprecipitation of this compound, minimizing competitive reactions and maximizing the yield of a pure, crystalline product.

Computational Chemistry and Theoretical Modeling of Amine Oxalate Interactions

Quantum Chemical Calculations for Intermolecular Interactions (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intermolecular interactions within the N,N-diethylethanamine and oxalic acid complex. researchgate.netaimspress.com DFT allows for the accurate calculation of electronic structure, from which various properties such as interaction energies, optimized geometries, and vibrational frequencies can be derived. nih.govunivie.ac.at These calculations are fundamental to understanding the nature of the strong hydrogen bonds that form between the protonated triethylamine (B128534) cation and the oxalate (B1200264) anion.

The interaction between N,N-diethylethanamine and oxalic acid results in a proton transfer, forming a triethylammonium (B8662869) cation and a hydrogen oxalate or oxalate anion. DFT calculations are employed to explore the energy landscape of this interaction, identifying the most stable structures (ion pairs) and potential clusters. researchgate.net The binding energy (ΔE_bind) is a key parameter calculated to quantify the stability of these complexes. For instance, in a computational study on oxalic acid and acrylamide (B121943), DFT (B3LYP level of theory) was used to calculate binding energies, finding that a complex of one mole of oxalic acid with four moles of acrylamide was the most stable. researchgate.net A similar approach can be applied to the triethylamine-oxalate system to determine the stoichiometry and geometry of the most stable clusters.

The stability of these ion pairs is largely dictated by strong N-H···O hydrogen bonds. nih.gov The geometry of these bonds, including bond lengths and angles, can be precisely determined through geometry optimization calculations. Theoretical studies on similar proton transfer compounds, such as 8-hydroxyquinolinium oxalate monohydrate, have shown that the N-H···O hydrogen bond can be significantly short and strong, indicating a considerable covalent character. nih.gov

Table 1: Representative Binding Energies in Hydrogen-Bonded Complexes (Illustrative) This table illustrates the type of data obtained from DFT calculations on related systems. The binding energies quantify the strength of the interaction between a template molecule (like oxalic acid) and a functional monomer.

| Complex | Method/Basis Set | Binding Energy (kcal/mol) | Reference |

| Oxalic Acid + 1 Acrylamide | B3LYP/6-31+G(d,p) | -15.48 | researchgate.net |

| Oxalic Acid + 2 Acrylamide | B3LYP/6-31+G(d,p) | -29.80 | researchgate.net |

| Oxalic Acid + 3 Acrylamide | B3LYP/6-31+G(d,p) | -39.11 | researchgate.net |

| Oxalic Acid + 4 Acrylamide | B3LYP/6-31+G(d,p) | -46.74 | researchgate.net |

Note: This data is for the oxalic acid-acrylamide system and serves as an example of how DFT is used to assess complex stability.

Theoretical vibrational frequency analysis is crucial for interpreting experimental infrared (IR) and Raman spectra of the N,N-diethylethanamine oxalate salt. rjpbcs.com By calculating the vibrational modes and their corresponding frequencies, a direct correlation can be made with the peaks observed in experimental spectra. This allows for precise assignment of vibrational bands to specific functional groups and motions within the complex. nih.gov

A key application is the characterization of the hydrogen bonds. The formation of the N-H⁺···O⁻ hydrogen bond between the triethylammonium cation and the oxalate anion leads to characteristic shifts in the vibrational frequencies of the N-H stretching and bending modes, as well as the C=O and C-O stretching modes of the oxalate group. rjpbcs.com For example, the N-H stretching vibrations in protonated amines are typically found in the range of 3300-3500 cm⁻¹, but strong hydrogen bonding can shift these to lower frequencies. nih.gov In studies of secondary amine salts, characteristic NH₂⁺ group frequencies have been assigned between 2400 and 2500 cm⁻¹, with the shifts being indicative of the hydrogen bond strength. nih.gov Similarly, the asymmetric and symmetric stretching modes of the ionized carboxylate group (COO⁻) are sensitive to their coordination environment and hydrogen bonding interactions. rjpbcs.com

Table 2: Example of Vibrational Frequency Assignment for a Hydrogen-Bonded System (Creatininium Hydrogen Oxalate Monohydrate) This table provides an example of how theoretical and experimental frequencies are correlated to assign vibrational modes.

| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Description | Reference |

| NH₂ Asymmetric Stretching | 3123 | 3090.6 | Broad band due to H-bonding | rjpbcs.com |

| COO⁻ Asymmetric Stretching | 1546.7 | 1555.6 | Ionized carboxylic group | rjpbcs.com |

| COO⁻ Symmetric Stretching | 1343.3 | 1365.4 | Ionized carboxylic group | rjpbcs.com |

| C-N Asymmetric Stretching | - | 1464.7 | Amine group vibration | rjpbcs.com |

Molecular Dynamics Simulations for Solution and Solid-State Behavior

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of the N,N-diethylethanamine oxalate system, providing insights that are complementary to the static picture from quantum chemical calculations. okayama-u.ac.jpnih.gov MD can model the dynamics of the system in both the solution phase and the solid state, revealing information about processes such as hydrogen bond dynamics and crystal formation. bath.ac.uk

In a solvent, the triethylammonium and oxalate ions are not static but are constantly moving and interacting with each other and with solvent molecules. MD simulations can track the trajectories of all atoms in the system over time, allowing for the direct observation of hydrogen bond formation and dissociation events. bath.ac.uk

By analyzing these trajectories, key parameters such as the lifetime of the N-H···O hydrogen bonds and the residence time of solvent molecules around the ion pair can be calculated. This provides a detailed picture of the stability of the amine-oxalate ion pair in solution and the competition between ion-ion and ion-solvent interactions. Studies on related systems, such as aqueous aluminum-oxalate complexes, have used DFT and continuum solvent models to investigate the stability and structure of complexes in solution, which can be further explored with explicit solvent MD simulations. nih.govait.ac.at

MD simulations are a valuable tool for understanding the mechanisms of crystallization from a supersaturated solution. nih.gov For the N,N-diethylethanamine oxalate system, simulations can model the initial stages of nucleation, where ions in solution aggregate to form a small, ordered nucleus that can then grow into a larger crystal. rsc.org This is particularly relevant given the use of triethylamine and oxalic acid as co-precipitating agents in the synthesis of materials like high-temperature superconductors, where uniform precipitation is critical. ntu.edu.tw

Simulations can reveal the preferred orientations of the ions as they approach and attach to the growing crystal surface. By calculating the free energy profiles of these processes, researchers can understand the factors that control crystal morphology and polymorphism. Studies on the crystal growth of calcium oxalate, a major component of kidney stones, have utilized both computational modeling and experimental techniques to understand how different factors influence nucleation and growth rates. rsc.orgnih.gov These approaches can be adapted to investigate the crystallization of amine oxalate systems, providing insights into controlling the solid-state outcome.

Prediction of Supramolecular Assemblies and Their Energetics

The strong and directional nature of the N-H···O hydrogen bonds between triethylammonium and oxalate ions makes them excellent building blocks for constructing larger, well-defined supramolecular assemblies. rsc.org Computational methods can be used to predict how these individual ion pairs will self-assemble into one-, two-, or three-dimensional networks in the solid state.

Advanced Spectroscopic Characterization Techniques and Interpretation

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing intermolecular interactions within a material. researchgate.netcsic.es For triethylammonium (B8662869) oxalate (B1200264), these techniques are particularly sensitive to the hydrogen bonding interactions that define its structure.

In the formation of triethylammonium oxalate, a proton is transferred from oxalic acid to the nitrogen atom of triethylamine (B128534). This creates a triethylammonium cation (Et₃NH⁺) and an oxalate anion (C₂O₄²⁻) or a hydrogen oxalate anion (HC₂O₄⁻). The most significant spectral changes occur in the stretching vibrations of the N-H and C=O groups.

The formation of the N⁺-H bond in the triethylammonium cation gives rise to a characteristic stretching vibration (νN⁺-H). The frequency of this band is highly sensitive to its environment, particularly to hydrogen bonding. rsc.org In related amine carboxylate salts, the N-H stretching vibrations are influenced by the presence and nature of hydrogen bonds. nih.gov For instance, in creatininium hydrogen oxalate monohydrate, strong hydrogen bonds lead to a downshift of the N-H stretching frequency, which is observed in the infrared spectrum. rjpbcs.com

The oxalate anion also presents characteristic vibrational modes. The ionized carboxylic group (COO⁻) exhibits both asymmetric and symmetric stretching vibrations. In creatininium hydrogen oxalate, the asymmetric COO⁻ stretch is observed around 1546.7 cm⁻¹ in the IR spectrum and 1555.6 cm⁻¹ in the Raman spectrum, while the symmetric stretch appears at 1343.3 cm⁻¹ (IR) and 1365.4 cm⁻¹ (Raman). rjpbcs.com These values can be influenced by the crystalline environment and the strength of hydrogen bonding. In nicotinamide-oxalic acid salt, the C=O stretching vibration is calculated at 1788 cm⁻¹ for the free oxalic acid molecule but is shifted to lower wavenumbers (e.g., 1647 cm⁻¹) in the salt, indicating its involvement in hydrogen bonding. nih.gov

A summary of typical vibrational frequencies for related amine oxalate systems is presented below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference(s) |

| N-H Asymmetric Stretch | 3090 - 3123 | IR, Raman | rjpbcs.com |

| C=O Stretch (in H-bonded oxalate) | 1640 - 1725 | IR, Raman | nih.gov |

| Asymmetric COO⁻ Stretch | 1545 - 1600 | IR, Raman | rjpbcs.com |

| Symmetric COO⁻ Stretch | 1340 - 1400 | IR, Raman | rjpbcs.com |

| N-H Bending | 1610 - 1660 | IR | rjpbcs.com |

Note: These values are for related amine oxalate systems and may vary for triethylammonium oxalate.

The precise frequencies and shapes of the νN⁺-H and νC=O bands provide detailed information about the hydrogen bonding network. A stronger hydrogen bond typically leads to a greater red-shift (lower frequency) and broadening of the N⁺-H stretching band. rsc.org The study of various triethylammonium salts has shown that the frequency and intensity of the νN⁺-H band can be used to estimate the energy of the N⁺-H···Y⁻ hydrogen bonds. rsc.org

In the solid state, amine oxalates can form diverse hydrogen-bonded networks, including linear chains, sheets, and dimeric rings. researchgate.net For example, the crystal structure of nicotinamide-oxalic acid salt reveals intermolecular hydrogen bonds between the protonated pyridine (B92270) ring of nicotinamide (B372718) and the carbonyl oxygen of the oxalate. nih.govfrontiersin.org The N···O bond distance in such hydrogen bonds is a key parameter; for instance, an average N···O distance of 2.811 Å is found in amine carboxylates with linear hydrogen bonds. researchgate.net These structural arrangements, dictated by hydrogen bonding, can be inferred from the detailed analysis of vibrational spectra. surrey.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the structure of molecules in both solution and solid states. It provides information on the connectivity of atoms and their spatial arrangement.

In solution, NMR spectroscopy can be used to confirm the formation of the triethylammonium oxalate salt by observing the chemical shifts of the protons and carbons near the interacting sites. The proton on the nitrogen of the triethylammonium cation will have a characteristic chemical shift, and its exchange rate with any residual water or other protic species in the solvent can provide information on the dynamics of the system. The ¹³C chemical shifts of the oxalate carbons will also be indicative of their ionic state. While specific data for triethylammonium oxalate is not prevalent in the searched literature, general principles of amine degradation studies often employ NMR to identify various species in solution. researchgate.net

Solid-state NMR (ssNMR) is particularly useful for characterizing the structure of crystalline materials. researchgate.net For oxalate-containing compounds, multinuclear ssNMR approaches investigating ¹H, ¹³C, and even ¹⁷O can provide a detailed picture of the crystalline environment. copernicus.orgnih.gov

High-resolution ¹H ssNMR can distinguish between different proton environments, such as those in the triethylammonium cation and any water molecules present in the crystal lattice. copernicus.org ¹³C ssNMR is highly sensitive to the local environment of the carbon atoms, allowing for the differentiation of the ethyl group carbons in the cation and the oxalate carbons in the anion. The ¹³C chemical shifts of the oxalate moiety can indicate the nature of its coordination and hydrogen bonding. copernicus.org

Advanced techniques, such as ¹⁷O ssNMR on isotopically enriched samples, have been used to resolve the inequivalent oxygen sites in calcium oxalate, demonstrating the power of this method to probe the local environment of the oxalate ligand directly. nih.gov Such studies can reveal details about structural disorder and phase transitions.

A representative table of expected NMR signals is provided below.

| Nucleus | Group | Expected Chemical Shift Range (ppm) | Notes | Reference(s) |

| ¹H | N-H ⁺ | Variable (e.g., 3-7) | Highly dependent on H-bonding and solvent. Can be broad due to exchange. | copernicus.org |

| ¹H | -CH ₂-CH₃ | ~2.5 - 3.0 | Shifted downfield relative to neutral triethylamine due to the positive charge on nitrogen. | |

| ¹H | -CH₂-CH ₃ | ~1.0 - 1.5 | ||

| ¹³C | C =O (Oxalate) | ~160 - 175 | Sensitive to the protonation state and coordination. | copernicus.org |

| ¹³C | -C H₂-CH₃ | ~45 - 50 | ||

| ¹³C | -CH₂-C H₃ | ~8 - 12 |

Note: These are estimated chemical shift ranges based on analogous structures. Actual values will depend on the specific experimental conditions (solvent, temperature, etc.).

Mass Spectrometry Techniques in Complex Mixture Analysis and Evolved Gas Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining molecular weights and elemental composition, and for structural elucidation.

In the context of triethylammonium oxalate, electrospray ionization mass spectrometry (ESI-MS) would likely show peaks corresponding to the triethylammonium cation [Et₃NH]⁺ at an m/z of 102.19 (calculated for C₆H₁₆N⁺) and the hydrogen oxalate anion [HC₂O₄]⁻ at an m/z of 89.00 (calculated for C₂HO₄⁻) in negative ion mode. Tandem MS (MS/MS) could be used to fragment these ions to confirm their structures. For example, the triethylamine cation is a known species in mass spectrometry. nist.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for the quantitative analysis of oxalate in complex matrices like urine. nih.gov

Evolved Gas Analysis (EGA) is a technique where a material is heated under controlled conditions, and the gases released are analyzed, often by a mass spectrometer. rigaku.com When heated, triethylammonium oxalate is expected to decompose. The initial step would likely be the reverse of the formation reaction, yielding volatile triethylamine and oxalic acid. Upon further heating, oxalic acid decomposes to carbon dioxide (CO₂), carbon monoxide (CO), and water (H₂O). ncert.nic.in An EGA-MS experiment would therefore detect the evolution of these gases at specific temperatures, providing information about the thermal stability and decomposition pathway of the salt. The detection of CO and CO₂ evolution is a known indicator for the presence of oxalate salts in EGA studies. nasa.gov

Thermal Analysis and Decomposition Mechanism Elucidation

Thermogravimetric Analysis (TGA) for Decomposition Profiles

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature. ebatco.comh-and-m-analytical.com For amine oxalates, TGA reveals the temperatures at which volatile components are released. libretexts.org

The decomposition of metal oxalates, which share similarities with amine oxalates, often occurs in distinct steps. For instance, calcium oxalate (B1200264) monohydrate first loses its water of crystallization, then decomposes to calcium carbonate with the release of carbon monoxide, and finally to calcium oxide, releasing carbon dioxide. ebatco.comh-and-m-analytical.comamericanlaboratory.com Each step is visible as a distinct mass loss in the TGA curve. libretexts.org While specific TGA data for N,N-diethylethanamine;oxalic acid is not detailed in the provided results, the principles of oxalate decomposition suggest a multi-stage process. The initial stage would likely involve the loss of the triethylamine (B128534) and the subsequent decomposition of oxalic acid into gaseous products like CO, CO₂, and water. quora.com

Table 1: General Decomposition Steps of Oxalate Compounds

| Decomposition Step | Volatile Product(s) | Solid Residue (Example: Calcium Oxalate) |

| Dehydration | H₂O | Anhydrous Oxalate |

| First Decomposition | CO | Carbonate |

| Second Decomposition | CO₂ | Oxide |

This table illustrates a typical decomposition pathway for a metal oxalate, providing a model for understanding the potential decomposition of amine oxalates. The temperatures and specific products for this compound would require specific experimental data.

To identify the specific molecules released during thermal decomposition, TGA is often coupled with Evolved Gas Analysis (EGA) techniques like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR). mt.comnih.govsetaramsolutions.com This hyphenated approach provides real-time identification of the gaseous products corresponding to each mass loss step observed in the TGA. americanlaboratory.comsetaramsolutions.com

When an amine oxalate like triethylamine oxalate decomposes, EGA would be expected to detect the parent amine (triethylamine), along with the decomposition products of oxalic acid, which are primarily carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O). quora.comscielo.br The EGA-MS technique is particularly sensitive for detecting small molecules like these. mt.comresearchgate.net The analysis of the evolved gases is critical to confirming the proposed decomposition mechanism. nih.govresearchgate.net For example, in the study of other oxalate-containing complexes, EGA has been crucial in identifying the stepwise release of gases such as NH₃, CO, and CO₂. scielo.br

Kinetic studies of thermal decomposition determine the rate at which the decomposition reaction proceeds and provide insight into the reaction mechanism. iitm.ac.in By performing TGA experiments at multiple heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated using various mathematical models (e.g., Coats-Redfern, Flynn-Wall-Ozawa). iitm.ac.inresearchgate.net

Factors Influencing Thermal Stability and Decomposition Pathways

The temperature at which an amine oxalate decomposes and the pathway it follows are not intrinsic properties alone but are influenced by both its molecular structure and its environment. libretexts.orgnewhaven.edu

The thermal stability of amine salts is significantly affected by the structure of both the amine (cation) and the acid (anion). newhaven.edursc.org For tertiary amines like N,N-diethylethanamine, their structure generally imparts greater thermal stability compared to primary or secondary amines because they lack the N-H bond necessary for certain degradation pathways like carbamate (B1207046) formation. nih.gov Steric hindrance around the amine group can also enhance thermal stability. eku.edu

Table 2: Structural Factors Affecting Amine Salt Stability

| Structural Feature | General Effect on Thermal Stability | Rationale |

| Amine Order | Tertiary > Secondary/Primary | Tertiary amines lack N-H bonds, preventing certain degradation routes. nih.gov |

| Steric Hindrance | Increased Stability | Hinders intermolecular reactions required for decomposition. eku.edu |

| Counterion Size | Smaller/Inorganic > Larger/Organic | Stronger ionic interactions in salts with smaller counterions often lead to higher decomposition temperatures. rsc.orgnih.gov |

| Hydrogen Bonding | Increased Stability | Stronger intermolecular forces within the crystal lattice require more energy to break. newhaven.edu |

The environment in which an amine oxalate is heated plays a critical role in its decomposition. The composition of the purge gas in a TGA experiment (e.g., inert nitrogen vs. oxidative air) can lead to different decomposition products and temperatures. rsc.org For example, the decomposition of copper(II) oxalate yields copper metal in an inert nitrogen atmosphere, but copper(II) oxide in the presence of air or oxygen. rsc.org Similarly, the decomposition of cadmium oxalate is altered by the reactivity of the initial products with the surrounding atmosphere. researchgate.net

In the broader environment, atmospheric components can influence the stability and transformation of amine oxalates found as aerosol particles. newhaven.edu The presence of water vapor (humidity), ozone, and UV radiation can alter decomposition pathways. mdpi.comresearchgate.net For instance, the photochemical degradation of oxalate in the atmosphere is often mediated by the presence of iron, with photolysis of oxalate-Fe(III) complexes being a notable degradation pathway after sunrise. mdpi.comresearchgate.net The production and degradation of oxalates in the environment are influenced by factors like humidity, pH, and the presence of other atmospheric species. oup.comoup.com Amines themselves are recognized as important environmental pollutants whose atmospheric reactions are of significant concern. nih.gov

Applications in Advanced Materials Science and Chemical Processes

Role in Perovskite Solar Cell Technology

Scientific literature extensively documents the use of various additives to enhance the performance and stability of perovskite solar cells. Notably, oxalic acid and its derivatives, such as dimethylamine (B145610) oxalate (B1200264), have been investigated for their roles in controlling perovskite film crystallization and passivating defects. nih.govresearchgate.net However, a comprehensive review of current research reveals a lack of specific studies focusing on the direct application of N,N-diethylethanamine;oxalic acid in this context.

Research has shown that additives containing oxalate ions can influence the crystallization process of perovskite films, leading to larger grain sizes and reduced grain boundaries. researchgate.net Furthermore, the carboxyl groups in oxalic acid can interact with lead ions on the perovskite surface, effectively passivating defects and suppressing non-radiative recombination. latrobe.edu.auresearchgate.netnih.gov While these findings highlight the potential of oxalate-containing compounds, specific research detailing the effects of this compound on perovskite film morphology and defect density is not presently available in published literature.

Contributions to Superconductor Synthesis via Coprecipitation

A significant application of this compound is in the synthesis of high-temperature oxide superconductors, specifically those of the Bi-Pb-Sr-Ca-Cu-O type. ntu.edu.tw The use of a triethylamine (B128534)/oxalic acid solution facilitates a coprecipitation process to produce a uniform and fine powder of the superconductive metal oxide. ntu.edu.tw

The coprecipitation method using a triethylamine/oxalic acid solution allows for precise control over the formation of the superconductor precursor. ntu.edu.tw By dissolving the metal nitrates in an aqueous solution and adding it to the triethylamine/oxalic acid mixture, a homogenous coprecipitate of metal oxalates is formed. ntu.edu.tw This process ensures that the constituent metals are mixed at a molecular level, which is crucial for forming the desired superconducting phase upon subsequent heat treatment. The result is a very fine powder with a uniform particle size of about 0.3 µm, a significant improvement over conventional methods that can suffer from inconsistent component ratios. ntu.edu.tw

Table 1: Process Parameters for Superconductor Synthesis via Coprecipitation

| Step | Parameter | Description |

| Preparation of Metal Nitrate Solution | Metal Salts | Bi(NO₃)₃·5H₂O, Pb(NO₃)₂, Sr(NO₃)₂, Ca(NO₃)₂, Cu(NO₃)₂ |

| Coprecipitation | Precipitant | A pre-mixed solution of triethylamine and oxalic acid |

| Drying | Temperature | 120°C |

| Duration | 6 hours | |

| Calcination | Temperature | 750°C to 800°C |

| Duration | 10 hours | |

| Sintering | Temperature | 860°C |

| Final Product | Characteristics | Uniform and fine superconductive metal oxide powder |

| Critical Temperature (Tc) | 110 K |

Applications in Polymerization and Catalysis

The individual components of this compound, namely triethylamine and oxalic acid, have well-established roles in polymerization and catalysis. Triethylamine is often used as a catalyst or a base in various polymerization reactions. researchgate.net Oxalic acid can be a component in the synthesis of polyesters. However, the application of the combined compound, this compound, in these areas is not as extensively documented.

Polymerization inhibitors and retarders are crucial for controlling the rate of polymerization and preventing unwanted polymer formation during monomer storage and processing. mdpi.comfujifilm.comresearchgate.net While various classes of chemical compounds are known to exhibit these properties, there is a lack of specific scientific literature that identifies this compound as a polymerization retardant or inhibitor.

Catalytic Roles in Organic Transformations (e.g., Urea (B33335) Synthesis, Transesterification)

N,N-diethylethanamine, the amine component of the salt, is a well-established organocatalyst, primarily functioning as a base in a multitude of organic reactions. wikipedia.orgalphachem.biz Its catalytic activity is crucial in processes where proton abstraction is a key step.

In the context of urea synthesis , while the industrial production of urea primarily involves the reaction of ammonia (B1221849) and carbon dioxide under high pressure and temperature, triethylamine finds application as an anti-livering agent for urea- and melamine-based enamels. nih.gov It also acts as a catalyst and acid neutralizer in various condensation reactions, which are fundamental to the synthesis of complex organic molecules. wikipedia.orgatamankimya.com

The role of triethylamine as a catalyst is more direct in transesterification reactions. Transesterification is a vital process in the production of biodiesel, where triglycerides react with an alcohol to form fatty acid alkyl esters. Triethylamine can be employed as a basic catalyst in these reactions to facilitate the conversion. atamankimya.com It is also utilized in the synthesis of esters and amides from acyl chlorides, where it acts as a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion. wikipedia.orgbritiscientific.com

Table 1: Catalytic Applications of N,N-diethylethanamine

| Reaction Type | Role of N,N-diethylethanamine | Example Application |

| Urea-based Enamel Production | Anti-livering agent | Industrial coatings |

| Condensation Reactions | Base catalyst and acid neutralizer | Organic synthesis |

| Transesterification | Base catalyst | Biodiesel production |

| Ester and Amide Synthesis | Base and acid scavenger | Pharmaceutical and chemical synthesis |

Development of Analytical Reagents and Separation Techniques

The distinct chemical properties of both the triethylammonium (B8662869) and oxalate ions lend themselves to various applications in analytical chemistry, particularly in chromatography and spectrophotometry.

In High-Performance Liquid Chromatography (HPLC), N,N-diethylethanamine is frequently used as a mobile phase additive. Its primary functions are to improve the peak shape of basic compounds by masking silanol (B1196071) groups on the silica-based stationary phase and to adjust the pH of the mobile phase. hplc.todaychromforum.orgchromforum.org This is particularly valuable in the chiral separation of acidic and basic compounds, where precise control over the mobile phase composition is essential for achieving enantiomeric resolution. chiraltech.comchromatographyonline.comnih.gov The addition of a basic modifier like triethylamine can significantly enhance the separation efficiency of chiral stationary phases. researchgate.net

For workplace air analysis , chromatographic methods are employed to determine the concentration of airborne amines like triethylamine. nih.gov Sampling is often performed by drawing air through a sorbent tube, followed by desorption and analysis using gas chromatography (GC) or HPLC. chromforum.org These methods are crucial for monitoring occupational exposure and ensuring workplace safety.

Table 2: Role of N,N-diethylethanamine in Chromatographic Methods

| Chromatographic Technique | Application | Function of N,N-diethylethanamine |

| HPLC | Chiral Separations | Mobile phase additive to improve peak shape and adjust pH |

| HPLC | Analysis of Basic Compounds | Mobile phase additive to reduce peak tailing |

| GC/HPLC | Workplace Air Analysis | Analyte to be quantified for exposure monitoring |

Both components of this compound can be quantified using spectrophotometric methods. Spectrophotometry is a technique that measures the amount of light absorbed by a chemical substance. nih.gov

The oxalate anion can be determined through methods such as the formation of a colored complex with a metal ion or by enzymatic assays where the reaction products can be measured spectrophotometrically. nih.govnih.govnih.govresearchgate.netcore.ac.ukrsc.org For instance, an extraction-spectrophotometric method for the determination of oxalate is based on the formation of a mixed ligand vanadium(V)-mandelohydroxamic acid-oxalate complex. nih.govrsc.org

Triethylamine itself can also be quantified using spectrophotometry. spectrumchemical.com This allows for the determination of the concentration of triethylamine salts in various samples.

Crystal Growth Modification and Inhibition in Various Systems

The ions of this compound can influence the crystallization processes of other materials, acting as modifiers of crystal growth and morphology.

The formation of calcium oxalate crystals is a primary cause of kidney stones. mdpi.comresearchgate.netnih.govplos.org Research into the inhibition of calcium oxalate crystallization is extensive, with many studies focusing on the effects of various ions and molecules. nih.govnih.govnih.govmdpi.com Common inhibitors include citrate, pyrophosphate, and various macromolecules that can adsorb to the crystal surface and impede further growth. nih.govnih.gov

Despite the presence of the oxalate ion in the compound this compound, current scientific literature does not provide evidence to suggest that triethylamine or the triethylammonium ion acts as an inhibitor of calcium oxalate crystallization. Studies on the inhibition of calcium oxalate focus on other chemical species. mdpi.comnih.govplos.orgnih.govnih.govmdpi.com Therefore, a role for N,N-diethylethanamine in the inhibition of calcium oxalate stone formation is not supported by the available research.

Similarly, in the synthesis of inorganic materials like Zn,Al Layered Double Hydroxides (LDHs), triethylamine can be used as a precipitating agent, influencing the crystallinity and particle size of the final product. mdpi.comresearchgate.net The use of a triethylamine/oxalic acid solution has also been reported in a coprecipitation process for preparing high-temperature oxide superconductors, indicating its role in controlling the formation of uniform and fine powder, which is a critical aspect of crystal morphology control.

Table 3: Applications in Crystal Growth Modification

| System | Role of N,N-diethylethanamine/oxalic acid | Outcome |

| Metal-Organic Frameworks (MOFs) | Synthesis reagent | Control of crystal size and morphology |

| Layered Double Hydroxides (LDHs) | Precipitating agent | Influence on crystallinity and particle size |

| High-Temperature Superconductors | Coprecipitation reagent | Formation of uniform and fine powder |

Adduct Formation and Complexation Studies

The interaction between N,N-diethylethanamine, a tertiary amine, and oxalic acid, a dicarboxylic acid, is a classic example of an acid-base reaction that results in the formation of a salt adduct. This process involves the transfer of a proton (H⁺) from the acidic carboxylic acid groups to the basic nitrogen atom of the amine.

N,N-diethylethanamine, also known as triethylamine, acts as a Lewis base, readily accepting a proton due to the lone pair of electrons on the nitrogen atom. Oxalic acid, on the other hand, is a Brønsted-Lowry acid that can donate one or two protons from its carboxylic acid functionalities. The reaction leads to the formation of the triethylammonium cation and the oxalate or hydrogen oxalate anion, resulting in the salt, triethylammonium oxalate.

While specific crystallographic and detailed spectroscopic studies on the isolated N,N-diethylethanamine-oxalic acid adduct are not extensively documented in publicly available literature, the principles of its formation and structure can be inferred from studies of similar amine-carboxylate salts. The primary interaction is the ionic bond between the positively charged triethylammonium cation and the negatively charged oxalate anion. Additionally, hydrogen bonding plays a crucial role in the solid-state structure of such adducts.

In the context of advanced materials, the triethylamine/oxalic acid system is utilized in co-precipitation methods for the synthesis of complex metal oxides, including high-temperature superconductors. In these processes, a solution of metal nitrates is added to a solution containing triethylamine and oxalic acid. The triethylamine acts as a pH moderator, facilitating the controlled precipitation of metal oxalates. These metal oxalate precursors are then calcined at high temperatures to yield the desired multi-component oxide material. The formation of these intermediate metal-oxalate complexes is a critical step that influences the stoichiometry, particle size, and uniformity of the final ceramic powder.

Although detailed experimental data for the specific adduct is scarce, the following tables illustrate the kind of spectroscopic and thermal data that would be expected from its analysis, based on the known properties of its constituent ions and related compounds.

Table 1: Representative Spectroscopic Data for Amine-Oxalate Adducts

| Spectroscopic Technique | Key Feature | Typical Wavenumber/Chemical Shift | Interpretation |

| FT-IR Spectroscopy | N-H⁺ stretch | 3200-2800 cm⁻¹ (broad) | Indicates protonation of the amine nitrogen. |

| C=O stretch (oxalate) | 1700-1600 cm⁻¹ (asymmetric) | Stretching vibration of the carboxylate group. | |

| C-O stretch (oxalate) | 1400-1300 cm⁻¹ (symmetric) | Stretching vibration of the carboxylate group. | |

| ¹H NMR Spectroscopy | N-H⁺ proton | δ 8.0-12.0 ppm | Chemical shift for the acidic proton on the ammonium (B1175870) cation. |

| -CH₂- (ethyl groups) | δ ~3.1 ppm (quartet) | Protons on the methylene (B1212753) groups adjacent to the nitrogen. | |

| -CH₃ (ethyl groups) | δ ~1.3 ppm (triplet) | Protons on the terminal methyl groups. | |

| ¹³C NMR Spectroscopy | C=O (oxalate) | δ 160-170 ppm | Carbonyl carbon of the oxalate anion. |

| -CH₂- (ethyl groups) | δ ~47 ppm | Methylene carbons of the triethylammonium cation. | |

| -CH₃ (ethyl groups) | δ ~9 ppm | Methyl carbons of the triethylammonium cation. |

Note: The data presented in this table is illustrative and based on typical values for similar amine-carboxylate salts. Actual experimental values may vary.

Table 2: Representative Thermal Analysis Data for Amine-Oxalate Adducts

| Thermal Analysis Technique | Temperature Range (°C) | Observed Event | Mass Loss (%) |

| Thermogravimetric Analysis (TGA) | 100-250 | Decomposition of the adduct | Variable, corresponds to loss of triethylamine and decomposition of oxalic acid. |

| Differential Scanning Calorimetry (DSC) | 150-200 | Endothermic peak | Corresponds to melting and/or decomposition. |

Note: The data in this table is representative and illustrates the expected thermal behavior. Specific transition temperatures and mass losses would need to be determined experimentally.

The study of adduct formation and complexation involving N,N-diethylethanamine and oxalic acid is relevant for understanding fundamental acid-base chemistry and for its practical application in the synthesis of advanced materials where precise control over precipitation and composition is required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.